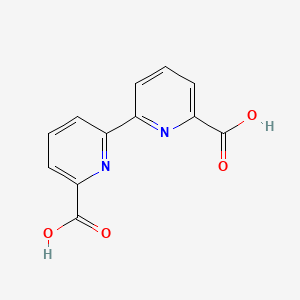

2,2'-Bipyridine-6,6'-dicarboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(6-carboxypyridin-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)9-5-1-3-7(13-9)8-4-2-6-10(14-8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASAXWLMIWDYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433318 | |

| Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4479-74-7 | |

| Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-6,6'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Bipyridine Ligands in Coordination Chemistry

The journey of 2,2'-Bipyridine-6,6'-dicarboxylic acid is rooted in the broader history of its parent compound, 2,2'-bipyridine (B1663995) (bpy). First discovered in 1888, 2,2'-bipyridine has become one of the most widely used ligands in coordination chemistry. nih.gov Its ability to form stable complexes with a vast array of metal ions has been fundamental to developing our understanding of the thermodynamics, kinetics, photophysics, and electrochemistry of metal complexes. nih.govalfachemic.com

Initially, research focused on simple coordination complexes, such as the intensely colored tris(bipy) complexes with iron(II), which became vital in colorimetric analysis. wikipedia.org Over the decades, the field evolved from synthesizing and characterizing simple metal-bipyridine complexes to designing more sophisticated structures with tailored properties. This evolution was driven by the introduction of functional groups onto the bipyridine scaffold. nih.gov Scientists began to modify the bipyridine core to fine-tune the electronic and steric properties of the resulting metal complexes, leading to the development of ligands for applications ranging from catalysis to supramolecular chemistry. nih.govalfachemic.comwikipedia.org The synthesis of this compound, for instance, was achieved through methods like the hydrolysis of corresponding nitriles or the oxidation of 6,6'-dimethyl-2,2'-bipyridine (B1328779). nih.gov This functionalization represents a key step in the evolution of bipyridine ligands, enabling more complex and controlled interactions with metal centers.

Significance of Carboxylic Acid Functionalities at the 6,6 Positions for Coordination and Reactivity

The introduction of carboxylic acid groups at the 6,6'-positions of the 2,2'-bipyridine (B1663995) scaffold profoundly influences its coordination behavior and the properties of its metal complexes. These functional groups are not merely passive substituents; they actively participate in shaping the structure and reactivity of the resulting compounds.

Firstly, the carboxylic acid groups provide additional binding sites for metal ions. This allows the ligand to act as a tetradentate N,N',O,O'-type ligand, creating a pseudo-cavity that can encapsulate a metal ion. mdpi.com This multidentate coordination leads to the formation of highly stable metal complexes. lookchem.com The presence of these groups can also modulate the solubility and cell transport properties of metal complexes, a feature that has been explored in the context of biological activity. rsc.orgrsc.org

Secondly, the carboxylic acid functionalities have a significant electronic influence on the bipyridine system and the coordinated metal center. They can alter the electron-donating ability of the ligand, which in turn affects the redox potentials and photophysical properties of the metal complex. acs.org This electronic tuning is crucial for applications in catalysis, particularly in processes like water oxidation, where the ligand plays a key role in stabilizing high-oxidation-state metal intermediates. acs.org Furthermore, the carboxylate groups can act as bridges between metal centers, facilitating the construction of polynuclear complexes and extended structures like metal-organic frameworks (MOFs). rsc.org This bridging capability is fundamental to designing materials with specific catalytic or photophysical functions. rsc.orgacs.org

Overview of Multifaceted Applications of 2,2 Bipyridine 6,6 Dicarboxylic Acid in Contemporary Chemical Science

Direct Synthesis Approaches to this compound

The direct synthesis of this compound is most commonly achieved through two principal pathways: the hydrolysis of a dicyano precursor and the oxidation of a dimethyl-substituted bipyridine.

Hydrolysis of 6,6'-Dicyano-2,2'-bipyridine as a Synthetic Route

A high-yielding method for the preparation of this compound involves the acid-catalyzed hydrolysis of 6,6'-dicyano-2,2'-bipyridine. This reaction effectively converts the nitrile functional groups into carboxylic acids.

The process typically involves heating the dicyano starting material in the presence of a strong acid, such as concentrated hydrochloric acid. The reaction proceeds to completion, affording the desired dicarboxylic acid in excellent yields, often around 90%. This method is advantageous due to the relatively straightforward procedure and high conversion rate.

Reaction Scheme: Hydrolysis of 6,6'-Dicyano-2,2'-bipyridine

| Starting Material | Reagents | Product | Yield |

| 6,6'-Dicyano-2,2'-bipyridine | Concentrated HCl, Heat | This compound | ~90% |

Oxidation of 6,6'-Dimethyl-2,2'-bipyridine (B1328779)

An alternative and equally efficient route to this compound is the oxidation of the methyl groups of 6,6'-dimethyl-2,2'-bipyridine. This transformation requires a strong oxidizing agent to convert the alkyl side chains to carboxylic acid functionalities.

A common method employs a dichromate salt, such as sodium dichromate, in the presence of a strong acid like sulfuric acid. This oxidation process is robust and provides the target molecule in high yields, comparable to the hydrolysis route, at approximately 90%. Another reported oxidizing agent for this conversion is selenium dioxide.

Reaction Scheme: Oxidation of 6,6'-Dimethyl-2,2'-bipyridine

| Starting Material | Oxidizing Agent | Product | Yield |

| 6,6'-Dimethyl-2,2'-bipyridine | Dichromate/H₂SO₄ | This compound | ~90% |

| 6,6'-Dimethyl-2,2'-bipyridine | Selenium Dioxide | This compound | Not specified |

Alternative Preparations and Yield Optimization

While hydrolysis and oxidation are the most direct routes, other synthetic strategies for constructing the bipyridine core, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, and Stille couplings), could theoretically be adapted. For instance, the coupling of two appropriately substituted pyridine (B92270) building blocks, such as a 6-bromopyridine-2-carboxylic acid derivative, could form the bipyridine backbone with the carboxylic acid groups already in place. Palladium-catalyzed carbonylation of a 6,6'-dihalo-2,2'-bipyridine is another potential, though less direct, route. nih.gov

Yield optimization for the established oxidation route can be informed by analogous reactions. For example, in the liquid-phase catalytic oxidation of 2,6-dimethylpyridine (B142122) to pyridine-2,6-dicarboxylic acid, optimization of parameters such as catalyst concentration, reaction temperature (typically between 60-100 °C), and reaction time (2-4 hours) has been shown to be critical for maximizing yield. google.com Similar systematic optimization of the oxidation of 6,6'-dimethyl-2,2'-bipyridine could potentially lead to improved efficiency and reduced byproducts.

Synthesis of Key Precursors and Intermediates

The carboxylic acid groups of this compound serve as handles for further chemical modification. The synthesis of activated derivatives, such as acid chlorides and esters, is fundamental for creating more complex molecules.

Preparation of this compound Dichloride

For subsequent reactions such as amidation or esterification under specific conditions, the conversion of the dicarboxylic acid to the more reactive diacid dichloride is a necessary step. This is readily achieved by treating this compound with a chlorinating agent.

Thionyl chloride (SOCl₂) is commonly employed for this purpose. The reaction involves heating the dicarboxylic acid with an excess of thionyl chloride, often under reflux conditions. The excess thionyl chloride, which is volatile, can be easily removed by evaporation, yielding the crude this compound dichloride, which is often used immediately in the next synthetic step without further purification.

Esterification for Diethyl 2,2'-Bipyridine-6,6'-dicarboxylate Synthesis

The diethyl ester of this compound is a valuable intermediate, enhancing solubility in organic solvents and allowing for a different spectrum of chemical reactivity. Its synthesis is typically accomplished through Fischer esterification.

This method involves reacting the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. masterorganicchemistry.comscienceready.com.au The mixture is heated under reflux to drive the reaction towards the ester product. To maximize the yield, it is often necessary to remove the water formed during the reaction, in accordance with Le Châtelier's principle. An alternative approach involves the initial conversion of the dicarboxylic acid to its diacid dichloride, as described in the previous section, followed by reaction with ethanol. Another method for esterification involves the use of thionyl chloride with the alcohol, as demonstrated in the synthesis of methyl isonicotinate (B8489971) from isonicotinic acid and methanol (B129727). google.com

General Conditions for Fischer Esterification

| Substrates | Catalyst | Conditions | Product |

| This compound, Ethanol | Concentrated H₂SO₄ | Heat, Reflux | Diethyl 2,2'-bipyridine-6,6'-dicarboxylate |

Synthesis of Diamide (B1670390) Derivatives of this compound

The conversion of this compound into its diamide derivatives is a significant synthetic step for creating functional ligands, particularly for metal ion coordination and extraction. mdpi.comresearchgate.net A general and effective method involves a two-step process starting with the activation of the carboxylic acid groups. mdpi.com

Initially, the dicarboxylic acid is treated with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to convert the carboxylic acid moieties into more reactive acyl chlorides. mdpi.com The excess thionyl chloride is typically removed by distillation. The resulting 2,2'-bipyridine-6,6'-dicarbonyl dichloride is then dissolved in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and reacted with the desired amine. mdpi.com This reaction is carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct generated during the amidation. The mixture is stirred, often with gentle heating, to drive the reaction to completion. mdpi.com

This methodology has been successfully applied to synthesize a variety of diamides, including those with heterocyclic amines, which had not been extensively described in prior literature. mdpi.com An alternative approach for the direct synthesis of diamides from dicarboxylic acids involves using a heterogeneous Lewis acid catalyst, such as niobium pentoxide (Nb₂O₅). nih.govacs.org This method facilitates the condensation reaction between the dicarboxylic acid and an amine in a high-boiling solvent like o-xylene (B151617) at elevated temperatures. nih.govacs.org The use of a water- and base-tolerant catalyst like Nb₂O₅ can be advantageous as it avoids the production of byproducts that might suppress the catalyst's activity. acs.org

Table 1: General Synthesis of Diamide Derivatives

| Step | Reagents & Conditions | Purpose | Citation |

|---|---|---|---|

| 1. Acyl Chloride Formation | This compound, Thionyl chloride (SOCl₂), DMF (cat.), Boiling | Activation of carboxylic acid groups | mdpi.com |

| 2. Amidation | Acyl chloride intermediate, Corresponding amine (2.2 eq.), Triethylamine, Anhydrous THF, 40-50°C | Formation of the diamide bond | mdpi.com |

Synthesis of Other Functionalized Bipyridine Scaffolds (e.g., 6,6'-Diacetyl-2,2'-bipyridine from Ester Precursor)

Functionalization of the this compound scaffold extends beyond amidation to include the formation of other useful intermediates. A key transformation is the conversion of the ester derivatives of the dicarboxylic acid into diacetyl compounds. While the direct synthesis from the this compound ester is a specific application, the underlying methodology is well-established in pyridine chemistry, for instance, in the synthesis of 2,6-diacetyl pyridine from 2,6-pyridinedicarboxylic acid ethyl ester. google.com

This transformation is typically achieved through a Claisen condensation reaction. google.com The diester precursor is treated with a strong base, such as sodium ethoxide or metallic sodium, in the presence of ethyl acetate. google.com This process results in a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation of this intermediate yield the target diacetyl derivative. This method provides a pathway to introduce ketone functionalities onto the bipyridine scaffold, which can serve as versatile handles for further synthetic modifications or as coordination sites in more complex ligand architectures. The process is generally characterized by high yields, though it requires anhydrous conditions and careful handling of reactive alkali metal reagents. google.com

Table 2: Claisen Condensation for Diacetyl Pyridine Synthesis

| Step | Reagents & Conditions | Intermediate/Product | Citation |

|---|---|---|---|

| 1. Condensation | 2,6-Pyridinedicarboxylic acid ethyl ester, Ethyl acetate, Sodium ethoxide or Sodium metal | β-keto ester intermediate | google.com |

| 2. Hydrolysis & Decarboxylation | β-keto ester intermediate, Acid/Base workup | 2,6-Diacetyl pyridine | google.com |

Functionalization Strategies and Derivative Synthesis

Introduction of Heteroaryl-Based Side Chains on Diamides

Multigram-scale synthetic methods have been developed for this purpose, allowing for the preparation of various N-alkyl-hetaryl amines and their subsequent conversion into the target diamides. mdpi.com For example, the synthesis of the 6-methyl-2-pyridylamide of this compound revealed that the solid-state structure possesses a flat conformation, which is notably different from that observed for N-alkylated dicarboxamides. mdpi.com The introduction of these heteroaryl side chains was found to influence the stability constants of the resulting lanthanide complexes and significantly enhance the luminescence quantum yield of Europium complexes, reaching up to 18%. mdpi.com This enhancement is attributed to the electronic effects of the heteroaryl group and its influence on the coordination geometry around the metal center. mdpi.com

Table 3: Effect of Heteroaryl Side Chains on Eu(III) Complex Properties

| Ligand Side Chain | Key Finding | Impact | Citation |

|---|---|---|---|

| 6-methyl-2-pyridyl | Induces a flat ligand conformation | Different structure compared to N-alkylated analogs | mdpi.com |

| 2-pyridyl | Lower extraction ability than corresponding anilide | Specific solvent interactions may be hindered | mdpi.com |

| Hetaryl-based (general) | Significantly higher luminescence than previous dicarboxamides | Quantum yield (QY) reaches 18% for Eu(III) complexes | mdpi.com |

Modification of Equatorial Ligands in Metal Complexes

The 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand plays a crucial role as an equatorial ligand in various metal complexes, particularly in catalysts for water oxidation, such as those based on Ruthenium (Ru). acs.org Modification of this ligand's backbone is a key strategy for investigating and tuning the electronic effects that govern the catalyst's activity. acs.org

One specific modification involves the replacement of the pyridine rings within the bda scaffold with 1,4-pyrazine rings to create new ligands, N¹-bda and N²-bda. acs.org This substitution significantly alters the electron-donating ability of the equatorial ligand. By introducing these highly electron-deficient pyrazine (B50134) units, researchers can probe the electronic impact on the formation and reactivity of key intermediates, such as the RuV=O species, which is central to the water oxidation mechanism. acs.org Studies have shown that while the overpotential required for catalyst activation at acidic pH is not greatly affected by these modifications, the electronic effects could have a more substantial impact on the water oxidation process in basic conditions. acs.org The synthesis of these modified ligands involves multi-step processes, including Stille coupling and benzylic oxidation reactions. acs.org

Synthesis of Luminescent Lanthanide Ligands with Modified Bipyridine Scaffolds

The this compound scaffold is a foundational building block for designing ligands that can sensitize the luminescence of lanthanide ions (Ln³⁺). researchgate.netrsc.org The bipyridine unit acts as an efficient "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths in the visible or near-infrared (NIR) regions. researchgate.netrsc.org

Synthesis of these luminescent materials involves reacting the dicarboxylic acid ligand with lanthanide salts, often under hydrothermal conditions. researchgate.net This approach has led to the creation of various lanthanide coordination polymers with diverse structures and photophysical properties. researchgate.net The modification of the scaffold is crucial for optimizing these properties. For instance, the formation of complexes with a 1:2 metal-to-ligand stoichiometry, such as (Et₃NH)[Eu(bpdc)₂], can result in a sizeable luminescence quantum yield (11.5% for Eu³⁺ in aqueous solution). rsc.org Lifetime measurements of the europium emission can also provide insight into the coordination environment, such as the number of coordinated water molecules, which are known to quench luminescence. rsc.org Further functionalization, such as incorporating bithiophene pendants onto related pyridine-bis(carboxamide) scaffolds, demonstrates another route to creating efficient sensitizers for NIR-emitting lanthanides like Yb³⁺ and Nd³⁺. rsc.org

Table 4: Photophysical Properties of Lanthanide Complexes with Bipyridine-Dicarboxylate Ligands

| Complex | Lanthanide Ion | Key Photophysical Property | Citation |

|---|---|---|---|

| (Et₃NH)[EuL₂] | Eu³⁺ | Quantum Yield (QY) = 11.5% in H₂O | rsc.org |

| (Et₃NH)[TbL₂] | Tb³⁺ | QY = 6.3% in H₂O; back energy transfer observed | rsc.org |

| **[Yb(2Tcbx)₂]³⁺*** | Yb³⁺ | NIR Emission Efficiency = 0.69% | rsc.org |

| **[Nd(2Tcbx)₂]³⁺*** | Nd³⁺ | NIR Emission Efficiency = 0.20% | rsc.org |

Note: 2Tcbx is a related pyridine-bis(carboxamide) ligand with a bithiophene pendant.

Ligand Properties and Coordination Modes

The coordination behavior of this compound is largely dictated by its distinct molecular architecture, which facilitates strong and specific interactions with metal centers.

Tetradentate N,N',O,O'-Donor Ligand Characteristics

This compound typically acts as a tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms. These donor sites are the two nitrogen atoms of the bipyridine rings and one oxygen atom from each of the two carboxylate groups. This N,N',O,O' coordination mode results in the formation of a highly stable complex where the ligand wraps around the metal ion in a planar fashion. In many ruthenium complexes, for instance, the deprotonated bda²⁻ ligand occupies the equatorial plane of an octahedral geometry, providing a robust framework for the attachment of other ligands in the axial positions mdpi.com. This specific coordination is crucial for the catalytic activity of these complexes.

Influence of Carboxyl Groups on Complex Stability and Selectivity

Furthermore, the carboxylate groups play a crucial role in the selectivity of the ligand for certain metal ions. The size of the cavity formed by the tetradentate ligand and the electronic properties endowed by the carboxylates can be tuned to preferentially bind with specific metal ions, a property that is particularly exploited in the separation of lanthanides and actinides mdpi.com. The introduction of carboxylate groups into ligand frameworks has been shown to be a general strategy for improving the redox and chemical properties of catalysts acs.org.

Chelation Effects and Their Impact on Metal-Ligand Interactions

The ability of this compound to bind to a metal ion through multiple donor atoms results in the formation of several chelate rings. A chelate ring is a cyclic structure formed by the ligand and the central metal ion. The formation of these stable five-membered rings (metal-N-C-C-N) and six-membered rings (metal-O-C-C-N) significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. This phenomenon is known as the chelate effect libretexts.org.

Formation of Coordination Complexes with Transition Metals

The unique properties of this compound make it an excellent ligand for the formation of coordination complexes with transition metals, leading to a wide range of applications, particularly in catalysis.

Complexation with Ruthenium for Catalytic Applications

Ruthenium complexes incorporating the this compound ligand have emerged as highly efficient catalysts for water oxidation, a critical reaction in artificial photosynthesis and the production of hydrogen fuel. In these complexes, the bda²⁻ ligand typically coordinates to the ruthenium center in the equatorial plane, leaving the axial positions available for water molecules or other ligands involved in the catalytic cycle mdpi.com.

The electronic properties of the bda ligand, particularly the electron-withdrawing nature of the carboxylate groups, can be fine-tuned to modulate the redox potential of the ruthenium center, thereby optimizing the catalytic efficiency. Research has demonstrated that these ruthenium-bda complexes can achieve impressive turnover frequencies (TOFs), indicating a high rate of catalytic activity rsc.orgacs.org. The stability imparted by the tetradentate chelation of the bda ligand is also crucial for the longevity of the catalyst under the harsh oxidative conditions of water oxidation acs.org.

| Complex | Axial Ligands | Turnover Frequency (TOF, s⁻¹) |

|---|---|---|

| [Ru(bda)(py)₂] | Pyridine | >100 |

| [Ru(bda)(isoq)₂] | Isoquinoline | >300 |

| [Ru(bda)(DMSO)(pyrazole)] | DMSO, Pyrazole | up to 500 |

Complexes with Lanthanide Ions for Luminescent and Separation Applications

This compound and its derivatives are also extensively used to form complexes with lanthanide ions, which are known for their unique luminescent properties. The bipyridine moiety of the ligand can act as an "antenna," efficiently absorbing light energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, leads to significantly enhanced luminescence compared to the free lanthanide ion mdpi.com.

The photophysical properties of these lanthanide complexes, such as their quantum yields and lifetimes, can be tailored by modifying the structure of the bda ligand. For example, introducing different substituents on the bipyridine ring can alter the energy levels of the ligand and improve the efficiency of energy transfer to the lanthanide ion mdpi.com.

| Lanthanide Ion | Complex Stoichiometry (Metal:Ligand) | Quantum Yield (%) |

|---|---|---|

| Europium(III) | 1:2 | 11.5 |

| Terbium(III) | 1:2 | 6.3 |

| Europium(III) | with diamide derivative | up to 18 |

Beyond their luminescent properties, lanthanide complexes of bda derivatives are also investigated for their potential in the separation of actinides from lanthanides in nuclear waste reprocessing. The subtle differences in the coordination preferences and ionic radii of actinides and lanthanides can be exploited by designing bda-based ligands that selectively bind to one group of elements over the other. Derivatives of 2,2'-bipyridyl-6,6'-dicarboxylic acid have shown promise in achieving high separation factors for americium(III) over europium(III) mdpi.comresearchgate.net.

Complexes with Copper (I/II), Platinum (II), and Palladium (II)

While the parent 2,2'-bipyridine (B1663995) ligand is known to form numerous complexes with copper, platinum, and palladium, detailed studies focusing specifically on its 6,6'-dicarboxylic acid derivative are less common. However, related structures provide insight into the expected coordination behavior. For instance, copper(I) complexes have been synthesized with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid groups at other positions (4,4' or 5,5'), primarily for applications in dye-sensitized solar cells. rsc.orgresearchgate.net These studies suggest that the bipyridine core coordinates to the copper center, while the carboxylate groups serve as anchoring points.

Similarly, palladium(II) and platinum(II) readily form square planar complexes with bipyridine-based ligands. scirp.orgcu.edu.egnih.gov Research on the 3,3'-dicarboxylic acid isomer of bipyridine with palladium(II) and platinum(II) has shown that the ligand coordinates through its nitrogen atoms. mdpi.comresearchgate.netkist.re.kr In these cases, the steric hindrance from the carboxylic acid groups can cause the pyridine rings to twist, deviating from planarity. mdpi.comkist.re.kr It is anticipated that this compound would coordinate to Pt(II) and Pd(II) in a similar bidentate fashion through its nitrogen atoms.

Complexes with Manganese (II) and Zinc (II)

Manganese(II) and zinc(II) complexes involving the 2,2'-bipyridine framework are well-documented, often exhibiting octahedral or tetrahedral geometries. hhu.denih.govias.ac.incore.ac.uknih.govmdpi.com A hydrogen-bonded organic framework incorporating a Mn(II) complex with 2,2'-bipyridine-6,6'-dicarboxylate has been developed for electrocatalytic water oxidation. researchgate.net This material, synthesized via a hydrothermal method, demonstrates the ligand's capacity to form robust, functional materials with manganese under acidic conditions. researchgate.net

Zinc(II), having a d¹⁰ electronic configuration, is particularly well-suited for forming coordination polymers with ligands like bipyridine dicarboxylic acids due to its flexible coordination geometry, which can range from tetrahedral to octahedral. ichem.md While specific studies on the 6,6'-isomer are limited, research on the 4,4'- and 4,5'-isomers shows that the bipyridine nitrogen atoms and the carboxylate oxygen atoms all participate in coordination, leading to the formation of multi-dimensional polymers. ichem.mdmdpi.com

Coordination with Gold (III) and Other Metal Ions

Gold(III) complexes containing bipyridine ligands are noted for their square-planar geometry and have been investigated for their cytotoxic properties. mdpi.comresearchgate.net Studies on the related 2,2'-bipyridine-3,3'-dicarboxylic acid ligand show that it coordinates with Au(III), forming complexes that demonstrate significant anti-cancer activity. mdpi.comnih.gov

The this compound ligand has proven to be particularly effective in coordinating with lanthanide ions (LnIII). mdpi.comrsc.orgresearchgate.net It reacts with europium (Eu), terbium (Tb), and gadolinium (Gd) nitrates to form complexes with metal-to-ligand stoichiometries of 1:2 and 2:3. rsc.org These complexes exhibit the characteristic luminescence of the respective lanthanide ions, making the ligand an efficient "antenna" that absorbs energy and transfers it to the metal center. mdpi.comrsc.org This property is valuable for the development of luminescent materials. mdpi.com

Structural Characterization of Metal Complexes

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

A notable example is the crystal structure of a terbium complex, [TbL₂-μ-TbL(H₂O)₃]·2H₂O·2MeOH. rsc.org The analysis showed a bimetallic entity with two distinct terbium sites:

Site 1 : One Tb(III) ion is coordinated by two ligands.

Site 2 : The second Tb(III) ion is linked to the first via a bridging carboxylate group (a μ-carboxylate bridge) and is also coordinated to one ligand and three water molecules. rsc.org

This complex structure demonstrates the ligand's ability to act as both a chelating and a bridging unit, facilitating the formation of polynuclear assemblies. rsc.org Similar studies on lanthanide coordination polymers with this ligand have revealed the formation of 2D and 3D frameworks, with the final structure often dependent on the pH of the synthesis conditions. researchgate.net In zinc(II) complexes with related bipyridine dicarboxylic acid isomers, the metal center often adopts a distorted square pyramidal or octahedral geometry. ichem.mdrsc.org

Table 1: Selected Crystallographic Data for a Terbium(III) Complex with this compound

| Parameter | Value |

|---|---|

| Chemical Formula | [Tb₂ (C₁₂H₆N₂O₄)₃ (H₂O)₃]·2H₂O·2MeOH |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Two distinct Tb(III) sites |

| Key Feature | μ-carboxylate bridge linking the two metal centers |

Data sourced from a study on lanthanide complexes. rsc.org

Solution-State Structural Analysis using NMR and Other Spectroscopic Techniques

While X-ray diffraction provides solid-state structures, spectroscopic methods are crucial for understanding the behavior of these complexes in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The ¹H NMR spectra of 2,2'-bipyridine complexes typically show characteristic downfield shifts of the pyridine proton signals upon coordination to a metal center, confirming the metal-ligand interaction. researchgate.netacs.orgresearchgate.net

For lanthanide complexes, which are often paramagnetic, NMR can be more complex, but other techniques are highly informative. Luminescence lifetime measurements, for instance, are used to probe the coordination environment of ions like Europium(III). A study of the Eu(III) complex with this compound in aqueous solution revealed a shorter luminescence lifetime compared to the solid state (0.86 ms (B15284909) vs. 1.55 ms). rsc.org This difference allows for the estimation of the number of water molecules directly coordinated to the metal ion in solution, which was calculated to be approximately 0.3–0.4, indicating significant shielding of the metal ion from the solvent by the ligands. rsc.org This demonstrates that the primary coordination sphere remains largely intact in solution.

Conformational Studies of Ligand within Complexes (e.g., cis vs. trans conformers)

The 2,2'-bipyridine ligand backbone can exist in two primary planar conformations: transoid and cisoid, referring to the relative orientation of the nitrogen atoms around the central C-C bond. In its free, uncoordinated state, the ligand's most stable form is the planar trans conformation. nih.gov

For the ligand to act as a bidentate chelating agent and bind to a single metal center, it must rotate around the inter-annular C-C bond to adopt the cis conformation. This conformational change is essential for coordination to occur. The energy required for this reorganization from the stable trans form to the chelating cis form is a key factor in the thermodynamics of complex formation. nih.gov Once coordinated, the ligand is locked in this cisoid arrangement. In some sterically hindered complexes, such as those with bulky substituents at the 3,3'-positions, the two pyridine rings may be twisted out of the same plane, but the nitrogen atoms remain on the same side to facilitate chelation. mdpi.com

Hydrogen-Bonded Networks in Solid-State Structures

A notable example is seen in a terbium(III) complex with this compound. The crystal structure reveals that consecutive dimeric units are linked by a comprehensive network of hydrogen bonds. rsc.org These interactions involve interstitial solvent molecules, creating a robust, multi-dimensional assembly. Such networks are not only structurally significant but can also influence the photophysical properties of the complex. rsc.org

The propensity of the carboxylic acid functional groups to act as both hydrogen bond donors and acceptors makes this ligand an excellent candidate for constructing ordered solid-state materials. The highly ordered stacking that can be imposed by this hydrogen bonding has been noted as a key feature in materials designed for applications such as anode materials in batteries.

Theoretical Investigations of Coordination Behavior

Theoretical calculations have provided profound insights into the coordination behavior of this compound, elucidating the electronic structure and metal-binding properties that are fundamental to its function in various applications.

Density Functional Theory (DFT) Calculations for Metal Binding Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic effects and metal-binding characteristics of ligands like this compound. In the context of ruthenium-based water oxidation catalysts, DFT calculations have been employed to understand the electronic influence of the bda ligand on the catalytic activity. acs.org These studies have sought to disentangle the electronic contributions from the intrinsic structural features of the ligand. acs.org

DFT calculations can accurately predict geometric parameters, such as bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography. acs.org Furthermore, time-dependent DFT (TD-DFT) calculations are instrumental in interpreting UV-vis absorption spectra, allowing for the assignment of intense metal-to-ligand charge transfer (MLCT) bands. acs.org These theoretical approaches have demonstrated that while the coordination sphere provided by the ligand is paramount to the unique activity of these complexes, electronic effects from substituents can fine-tune the reactivity. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

While molecular dynamics (MD) simulations are a powerful technique for studying the dynamic behavior and intermolecular interactions of complex systems, specific MD studies focusing on this compound complexes are not extensively reported in the reviewed literature. MD simulations could, in principle, provide valuable information on the conformational flexibility of the ligand, the stability of hydrogen-bonded networks in the presence of solvent, and the dynamics of counter-ion association. The technique is widely used to investigate biomolecular systems and materials, where it can elucidate mechanisms of interaction at an atomic level. nih.govnih.gov

Electronic Structure Analysis of Metal-Ligand Interactions

The electronic structure of metal complexes containing bipyridine-based ligands is crucial to their properties and reactivity. DFT studies have been instrumental in establishing the oxidation level of the bipyridine ligand in various organometallic complexes. nih.gov These calculations can reliably reproduce experimentally observed magnetic properties and structural features, providing a detailed picture of the electronic distribution within the molecule. nih.gov

Applications in Materials Science and Catalysis

Metal-Organic Frameworks (MOFs) Synthesis and Applications

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of 2,2'-bipyridine-6,6'-dicarboxylic acid and its isomers as linkers has led to the creation of MOFs with unique properties and functionalities.

This compound as a Linker for MOF Construction

The bifunctional nature of this compound, containing both hard carboxylate and softer bipyridine coordination sites, allows for the assembly of diverse and stable MOF structures. acs.org The nitrogen atoms of the bipyridine unit and the oxygen atoms of the carboxylate groups act as effective donor sites, forming strong coordination bonds with a variety of metal ions. mdpi.com This dual functionality is instrumental in creating frameworks with open coordination sites, which can be further modified for specific applications. For instance, the reaction of AlCl₃·6H₂O with 2,2'-bipyridine-5,5'-dicarboxylic acid yields Al(OH)(bpydc), known as MOF-253, which was the first MOF to feature open 2,2'-bipyridine (B1663995) coordination sites. researchgate.net These open sites are capable of complexing with other metals, enhancing the material's properties for applications like gas separation. researchgate.net

Design and Synthesis of 2D and 3D MOF Architectures

The geometry and connectivity of the this compound linker enable the rational design and synthesis of both two-dimensional (2D) and three-dimensional (3D) MOF architectures. By carefully selecting metal ions and reaction conditions, researchers can control the dimensionality and topology of the resulting framework. For example, the reaction of Cd(NO₃)₂·4H₂O and Zn(NO₃)₂·6H₂O with 2,2'-bipyridine-4,4'-dicarboxylic acid has led to the formation of 2D interdigitated networks. frontiersin.org In another instance, the use of 2,2'-bipyridine-5,5'-dicarboxylic acid has resulted in the synthesis of 3D MOFs. nih.gov The ability to create both 2D and 3D structures opens up a wide range of possibilities for designing materials with specific pore sizes and shapes for targeted applications.

Pore Structure and Tunability in this compound-based MOFs

A key feature of MOFs is their porous structure, which can be tuned by modifying the organic linker or the metal node. The length and rigidity of the this compound linker play a crucial role in determining the pore size and volume of the resulting MOF. Post-synthetic modification is another powerful strategy to tune the pore environment. For example, the open 2,2'-bipyridine sites in MOF-253 can be metalated with PdCl₂ or Cu(BF₄)₂, which alters the pore chemistry and enhances the material's selectivity for gas adsorption. researchgate.net This tunability allows for the creation of "designer" MOFs with optimized properties for specific tasks.

Gas Adsorption and Separation Properties (e.g., CO2/N2, C2-C1 hydrocarbons)

MOFs based on this compound and its isomers have shown significant promise in gas adsorption and separation. berkeley.edunih.govnih.gov The porous nature of these materials, combined with the potential for introducing specific functional groups, allows for selective gas capture.

One notable example is MOF-253, which, after being functionalized with Cu(BF₄)₂, exhibits a significantly increased selectivity for CO₂ over N₂. researchgate.net The selectivity factor was observed to increase from 2.8 in the parent MOF to 12 in the functionalized version, highlighting the impact of post-synthetic modification on gas separation performance. researchgate.net

Similarly, a manganese-based 3D MOF has demonstrated promising selectivity for the separation of C2-C1 hydrocarbons. mdpi.com This material shows notable adsorption selectivity for ethane (B1197151) (C₂H₆) over methane (B114726) (CH₄), as well as for ethylene (B1197577) (C₂H₄) and acetylene (B1199291) (C₂H₂) over methane. mdpi.com

| Gas Mixture | Selectivity Factor (273 K) | Selectivity Factor (298 K) |

|---|---|---|

| C₂H₆/CH₄ | 33.4 | 24.6 |

| C₂H₄/CH₄ | 24.8 | 17.7 |

| C₂H₂/CH₄ | 29.3 | 19.1 |

| CO₂/N₂ | 31.0 | 19.1 |

| CO₂/CO | 25.7 | 17.0 |

Reversible Single-Crystal to Single-Crystal Transformations in Flexible MOFs

Certain MOFs constructed with bipyridinedicarboxylate linkers exhibit dynamic behavior, such as flexibility and the ability to undergo structural changes in response to external stimuli like the removal or introduction of guest molecules. A family of flexible lanthanide-based MOFs, [Ln₂(bpydc)₃(H₂O)₃]·nDMF (where H₂bpydc is 2,2'-bipyridine-5,5'-dicarboxylic acid), demonstrates a "breathing" phenomenon. acs.org These materials undergo reversible single-crystal to single-crystal transformations upon the desorption and adsorption of solvent molecules. acs.org This transformation involves significant changes in the unit cell dimensions (up to 27%) and volume (up to 23%) without losing the crystalline integrity of the material. acs.org This dynamic structural behavior is of great interest for applications in sensing and controlled release.

Catalysis

The incorporation of this compound into catalytic systems, either as a ligand in molecular complexes or as a linker in MOFs, has led to significant advancements in catalysis. The bipyridine moiety can chelate to a metal center, creating a stable and catalytically active site.

Ruthenium-based molecular complexes incorporating the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand have emerged as highly efficient catalysts for water oxidation, a critical reaction for artificial photosynthesis and renewable energy technologies. acs.orgrsc.orgacs.org These catalysts, with the general formula [Ru(bda)L₂], where L represents axial ligands, exhibit impressive turnover frequencies. acs.orgrsc.org By modifying the axial ligands, the catalytic activity and stability can be finely tuned. For instance, a ruthenium catalyst with pyrazole-based axial ligands achieved a turnover frequency of up to 500 s⁻¹ and a stability of over 6000 turnovers. rsc.orgresearchgate.net

Furthermore, MOFs constructed with bipyridine-functionalized dicarboxylate linkers can serve as robust platforms for single-site solid catalysts. iastate.edursc.orgsemanticscholar.org A zirconium-based MOF, UiO-67-bpydc, which contains open 2,2'-bipyridine sites, readily complexes with PdCl₂. rsc.org The resulting material acts as an efficient and recyclable catalyst for the Suzuki-Miyaura cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. rsc.org The catalytic activity of such MOF-based catalysts can be dramatically influenced by engineering the linker. For example, a mixed-linker MOF containing 6,6'-dimethyl-[2,2'-bipyridine]-5,5'-dicarboxylic acid and palladium chloride showed a remarkable 110-fold enhancement in catalytic activity for the Suzuki-Miyaura reaction compared to the non-methylated analogue. iastate.edu

| Catalyst System | Turnover Frequency (TOF) | Turnover Number (TON) |

|---|---|---|

| [Ru(bda)(pyrazole)₂] | up to 500 s⁻¹ | > 6000 |

| [Ru(bda)(Im)₂] | 4.5 s⁻¹ | 1150 |

Metal-Catalyzed Organic Reactions

Complexes incorporating this compound and its derivatives have demonstrated utility in various metal-catalyzed organic reactions. The bidentate nitrogen atoms and the carboxylate groups of the bda ligand provide a stable coordination environment for a range of transition metals. This framework is particularly effective in the construction of metal-organic frameworks (MOFs). For instance, a highly crystalline Zr(IV)-based MOF containing open 2,2'-bipyridine sites has been synthesized. This material, after complexation with palladium chloride, serves as an efficient and recyclable catalyst for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. rsc.org

Water Oxidation Catalysis with Ru(bda) Complexes

The most prominent application of this compound is as a ligand in ruthenium-based complexes for water oxidation catalysis. These Ru(bda) complexes are among the most efficient molecular catalysts for the oxygen-oxygen bond formation required in water splitting. nih.gov The dianionic nature of the bda ligand is crucial as it lowers the redox potential of the ruthenium center, facilitating access to higher oxidation states necessary for catalysis. researchgate.net A notable example, [Ru(bda)(isoq)₂] (where isoq is isoquinoline), exhibited a turnover frequency (TOF) of over 300 s⁻¹, a significant leap in efficiency for molecular water oxidation catalysts. acs.org

Mechanism of Water Oxidation

The mechanism of water oxidation by Ru(bda) complexes is a subject of intensive research. Two primary pathways are considered: the single-site water nucleophilic attack (WNA) and the interaction of two metal-oxo species (I2M) or bimolecular radical-radical coupling. nih.govresearchgate.netacs.org For the highly efficient Ru(bda) family of catalysts, the O-O bond formation predominantly proceeds through the I2M pathway. nih.gov This mechanism involves the coupling of two RuV=O species, which possess significant RuIV-oxyl radical character. nih.gov The second-order dependence of the reaction rate on the catalyst concentration supports the I2M mechanism, allowing for high turnover frequencies at increased catalyst concentrations. nih.gov However, this concentration dependence can be a limitation for practical applications at lower catalyst loadings. nih.gov In contrast, some ruthenium complexes can operate via the WNA pathway, where a water molecule acts as a nucleophile attacking a high-valent metal-oxo intermediate. mdpi.com

Impact of Electronic and Steric Properties of Ligands on Catalytic Activity

The catalytic activity of Ru(bda) complexes can be meticulously tuned by modifying the electronic and steric properties of the axial ligands (L) in the [Ru(bda)L₂] framework. The electronic effects of these ligands, however, present a complex picture. Some studies have shown that electron-withdrawing groups on the axial ligands can enhance catalytic activity, while electron-donating groups may hinder it. nih.govacs.org Conversely, other research has indicated that electron-donating groups can also be advantageous. nih.govacs.org This suggests that electronic effects are not the sole determinants of catalytic performance. acs.orgdiva-portal.org

Steric factors, on the other hand, play a more definitive role. The use of smaller axial ligands, such as dimethyl sulfoxide (B87167) (DMSO) and imidazole, has been shown to increase turnover frequencies. acs.orgdiva-portal.org Furthermore, strategic placement of substituents on the axial pyridine (B92270) ligands, for instance, moving them from the para- to the meta-position, can de-symmetrize the catalyst and reduce the kinetic barrier for the bimolecular O-O bond formation. nih.govd-nb.info This approach has led to catalysts with remarkable efficiencies, achieving TOFs of 460 s⁻¹ at high concentrations and maintaining significant activity even at micromolar concentrations. nih.govd-nb.info

| Catalyst | Axial Ligand | TOF (s⁻¹) | TON | Conditions |

| [Ru(bda)(isoq)₂] | Isoquinoline | >300 | - | - |

| Ru(bda) with 3,4-dibromopyridine | 3,4-dibromopyridine | 460 ± 32 | 12,500 | High catalyst loading |

| Ru(bda) with 3,4-dibromopyridine | 3,4-dibromopyridine | 31 ± 3 | - | 1 µM catalyst concentration |

Role of Electrostatic Interactions in Catalytic Performance

Electrostatic interactions have been harnessed as an effective strategy to promote the I2M pathway and enhance catalytic performance. By functionalizing Ru(bda) catalysts with charged groups, intermolecular electrostatic attractions can facilitate the formation of prereactive dimers. acs.orgnih.gov Two primary designs have been explored: a single catalyst molecule with both positive and negative charges, and a mixture of two catalysts, one with a positive and the other with a negative charge. acs.orgnih.gov These electrostatic interactions have been shown to improve the catalytic performance by more than an order of magnitude. acs.orgnih.gov Molecular dynamics simulations have confirmed that these interactions are key to the formation of the dimers that dramatically boost catalytic efficiency. acs.orgnih.gov

Electrocatalysis

The principles of Ru(bda) catalysis have been extended to electrocatalytic systems. By immobilizing Ru(pda)-type complexes (where pda²⁻ is 1,10-phenanthroline-2,9-dicarboxylate, a ligand with similar coordination geometry to bda) on electrode surfaces, efficient water oxidation can be achieved. nih.gov For example, a molecular WOC with 4-vinylpyridine (B31050) axial ligands was electropolymerized onto a glassy carbon electrode. nih.gov This immobilization brought the ruthenium centers into close proximity, switching the O-O bond formation pathway from WNA in a homogeneous system to the more efficient I2M pathway in the polymerized film. nih.gov Furthermore, MOFs incorporating ruthenium complexes with bipyridine-dicarboxylic acid ligands have been developed for electrocatalytic water oxidation, demonstrating stable current densities under acidic conditions.

Photocatalysis

Complexes and materials derived from this compound are also active in photocatalysis. Metal-organic frameworks synthesized with this ligand have been utilized for photocatalytic water oxidation and carbon dioxide reduction. caymanchem.com The porous structure of MOFs allows for the incorporation of photosensitizers and catalytic centers, creating integrated systems for light-driven chemical transformations. The robust nature of these frameworks, coupled with the catalytic activity of the embedded metal complexes, makes them promising materials for artificial photosynthesis.

Sensors and Sensing Mechanisms

The unique chelating properties of this compound, characterized by the strategically positioned nitrogen atoms and carboxyl groups, make it an exceptional building block for constructing highly sensitive and selective sensors. Its rigid structure and ability to form stable complexes with metal ions are leveraged in various sensing platforms.

Fluorescent Indicators for Biomarkers (e.g., Lysophosphatidic Acid)

Researchers have successfully utilized this compound (H₂bpdc) to create fluorescent materials for the detection of critical cancer biomarkers. A notable achievement is the development of lanthanide zeolite-like metal-organic frameworks (Ln-ZMOFs) for sensing lysophosphatidic acid (LPA), a known biomarker for ovarian and other gynecologic cancers. acs.orgnih.gov

These frameworks are constructed through the self-assembly of lanthanide molecular building blocks (using ions like Terbium, Tb³⁺, and Europium, Eu³⁺) with the this compound ligand. acs.org By creating mixed-crystal variants containing both Tb³⁺ and Eu³⁺ (EuₓTb₁₋ₓ-ZMOF), a ratiometric fluorescent sensor can be produced. acs.orgacs.org One specific mixed-crystal, designated MZMOF-3, demonstrated the selective detection of LPA in a methanol (B129727) suspension. acs.orgfigshare.com The presence of LPA modulates the energy transfer between Tb³⁺ and Eu³⁺ ions within the framework, leading to a change in the fluorescence intensity ratio. acs.org This system enables the quantitative analysis of LPA in physiologically relevant concentrations. acs.orgnih.gov

Table 1: Performance of MZMOF-3 as a Fluorescent Indicator for Lysophosphatidic Acid (LPA)

| Parameter | Value | Source(s) |

|---|---|---|

| Analyte | Lysophosphatidic Acid (LPA) | acs.orgnih.gov |

| Sensor Material | Mixed-Crystal Lanthanide MOF (MZMOF-3) | acs.org |

| Ligand | This compound | acs.org |

| Quantitative Analysis Range | 1.4–43.3 μM | acs.orgnih.govacs.org |

Chiral Sensing of Amino Acids using Induced Circularly Polarized Luminescence

The compound serves as a crucial ligand in creating chiral sensors for amino acids through the phenomenon of induced circularly polarized luminescence (CPL). CPL is the differential emission of left and right circularly polarized light by a chiral substance, providing information about its three-dimensional structure in the excited state.

An achiral Europium(III) complex, [Eu(bda)₂]⁻ (where bda = 2,2'-bipyridine-6,6'-dicarboxylate), was synthesized. While this complex does not exhibit CPL on its own in solution, it generates a detectable CPL signal upon interaction with chiral amino acids. This induced CPL (iCPL) allows for the specific sensing of these biologically important molecules.

Research has shown that in the presence of L-pyrrolidonecarboxylic acid, the [Eu(bda)₂]⁻ complex exhibits an induced CPL with a luminescence anisotropy factor (gₗᵤₘ) of approximately 0.03 for the ⁵D₀ → ⁷F₁ transition. However, its response varies with different amino acids. For instance, its CPL response to L-histidine or L-arginine is significantly weaker (gₗᵤₘ < 0.01) compared to other sensor complexes under the same conditions, demonstrating a degree of selectivity in its interactions. The mechanism involves a distortion of the achiral complex structure into a chiral one due to specific interactions with the target amino acid.

Table 2: Induced Circularly Polarized Luminescence (iCPL) in [Eu(bda)₂]⁻ with Chiral Amino Acids

| Amino Acid | Concentration | Transition | gₗᵤₘ Value | Source(s) |

|---|---|---|---|---|

| L-pyrrolidonecarboxylic acid | 1 mol·dm⁻³ | ⁵D₀ → ⁷F₁ | ~ 0.03 | |

| L-histidine | 0.10 mol·dm⁻³ | ⁵D₀ → ⁷F₁ | < 0.01 |

Energy Storage and Conversion Materials

While various isomers of bipyridine dicarboxylic acid have seen extensive use in energy applications, the specific deployment of the this compound isomer is a more specialized area of research.

No specific research findings detailing the performance of this compound in dye-sensitized solar cells or batteries were available in the consulted sources. The existing literature predominantly focuses on the 4,4'- and 5,5'- isomers for these applications.

Organic Electronic Devices

This compound serves as a crucial ligand in the development of luminescent metal complexes suitable for applications in light-emitting devices. Its ability to form stable complexes with lanthanide ions (LnIII), such as Europium (Eu) and Terbium (Tb), allows for the creation of materials with specific and efficient photophysical properties. Research into these complexes focuses on optimizing ligand-to-metal energy transfer, a key mechanism for achieving bright and color-pure light emission.

Detailed Research Findings

Studies involving the reaction of this compound (referred to as H2L in research) with lanthanide nitrates have successfully produced complexes with distinct metal-to-ligand stoichiometries, namely 1:2 and 2:3. rsc.org The resulting compounds, such as (Et3NH)[LnL2] and [Ln2L3(H2O)3], have been isolated and characterized to assess their potential for light-emitting applications. rsc.org

A key finding is the efficient sensitization of the lanthanide ion by the this compound ligand. For an Europium complex with a 1:2 metal-to-ligand ratio, a significant quantum yield was measured in an aqueous solution, indicating an effective energy transfer process from the ligand to the metal center. rsc.org This process is fundamental for the emissive properties of the complex.

Lifetime measurements of the Europium complex's excited state (⁵D₀) provide further insight into its luminescent behavior. In the solid state, a lifetime of 1.55 ms (B15284909) was recorded, while in water, the lifetime was shorter at 0.86 ms. rsc.org This difference suggests some interaction with water molecules that affects the emissive properties. rsc.org

The structural analysis of a 2:3 Terbium-to-ligand complex revealed a bimetallic structure, formulated as [TbL₂-μ-TbL(H₂O)₃]·2H₂O·2MeOH. rsc.org This intricate molecular architecture highlights the versatile coordination chemistry of this compound and its role in forming complex luminescent materials.

Photophysical Properties of Lanthanide Complexes

The following table summarizes the key photophysical data for lanthanide complexes of this compound, demonstrating their potential for use in luminescent components of organic electronic devices.

| Complex | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| (Et₃NH)[EuL₂] | Quantum Yield (QEuabs) | 11.5 ± 2.3% | Aqueous Solution (pH = 6.6) | rsc.org |

| (Et₃NH)[EuL₂] | Excited State Lifetime (τ) | 0.86 ± 0.01 ms | In Water | rsc.org |

| (Et₃NH)[EuL₂] | Excited State Lifetime (τ) | 1.55 ± 0.02 ms | Solid State (10-295 K) | rsc.org |

| (Et₃NH)[TbL₂] | Quantum Yield (QTbabs) | 6.3 ± 1.3% | Aqueous Solution (pH = 6.6) | rsc.org |

Advanced Spectroscopic and Characterization Techniques in 2,2 Bipyridine 6,6 Dicarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2,2'-bipyridine-6,6'-dicarboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the compound's constitution.

In the ¹H NMR spectrum of 2,2'-bipyridine (B1663995), the protons on the pyridine (B92270) rings typically appear in the aromatic region. For the dicarboxylic acid derivative, the chemical shifts of the pyridine protons are influenced by the electron-withdrawing carboxylic acid groups. While a specific, publicly available, fully assigned spectrum for this compound is not readily found in the reviewed literature, data for the parent molecule, 2,2'-bipyridine, and related substituted derivatives provide a basis for expected spectral features. For instance, in ruthenium complexes of 4,4'-dialkyl-2,2'-bipyridine, the pyridine protons resonate at distinct chemical shifts, which are sensitive to their position relative to the substituent and the metal center. researchgate.net

Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework. The spectrum would be expected to show distinct signals for the carboxyl carbons, the carbons attached to the carboxyl groups, and the remaining pyridine ring carbons. The chemical shifts of these carbons are indicative of their electronic environment. While specific data for the 6,6'-dicarboxylic acid is sparse, studies on 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters have demonstrated the utility of ¹³C NMR in confirming the structure of such complex molecules. researchgate.net

Table 1: Predicted and Representative NMR Data for Bipyridine Scaffolds (Note: Specific experimental data for this compound is not available in the cited sources. The data below is for illustrative purposes based on related compounds.)

| Nucleus | Compound | Chemical Shift (ppm) |

| ¹H | 2,2'-Bipyridine | 8.5-8.6 (H6, H6'), 7.1-7.7 (other aromatic H) chemicalbook.com |

| ¹³C | 2,2'-Bipyridine | ~150-156 (C2, C2', C6, C6'), ~120-140 (other aromatic C) hmdb.ca |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of a molecule. These vibrations are characteristic of the specific bonds and functional groups present, providing a molecular fingerprint.

For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the carboxylic acid groups. Key vibrational bands would include:

A broad O-H stretching band in the region of 2500-3300 cm⁻¹.

A sharp and intense C=O stretching band around 1700 cm⁻¹, characteristic of the carboxylic acid carbonyl group.

C-O stretching and O-H bending vibrations in the 1400-1200 cm⁻¹ region.

Vibrations associated with the bipyridine core, including C=C and C=N stretching modes, typically found in the 1600-1400 cm⁻¹ range. researchgate.net

In a study of a samarium(III) complex with 2,2'-bipyridine, the free ligand exhibited characteristic peaks for ν(C=N), ν(C=C), and ν(C-H) at 1596, 1434-1476, and 735-766 cm⁻¹, respectively. researchgate.net Upon complexation, these bands shifted, and a new band for the Sm-N bond appeared. For this compound, similar shifts would be expected upon deprotonation and coordination to a metal ion.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the bipyridine skeleton, which may be weak in the IR spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for this compound and Related Compounds

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Compound Context |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Expected for the title compound |

| C=O stretch (carboxylic acid) | ~1700 | Expected for the title compound |

| C=N stretch (pyridine) | ~1596 | 2,2'-Bipyridine ligand researchgate.net |

| C=C stretch (pyridine) | 1434-1476 | 2,2'-Bipyridine ligand researchgate.net |

| Aromatic C-H stretch | ~3000-3100 | Expected for the title compound |

Mass Spectrometry (MS) for Molecular Weight and Composition Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈N₂O₄), the calculated monoisotopic mass is 244.0484 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like dicarboxylic acids, which would likely produce a prominent protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The observation of these ions provides direct evidence of the molecular weight. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the molecular ion, yielding structural information. Expected fragmentation pathways might include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups. While a detailed mass spectrum for the title compound is not provided in the searched literature, the NIST WebBook contains the electron ionization mass spectrum for the parent 2,2'-bipyridine, showing its fragmentation pattern. nist.gov

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₄ | PubChem nih.gov |

| Molecular Weight | 244.20 g/mol | PubChem nih.gov |

| Exact Mass | 244.048401 Da | Chemsrc chemsrc.com |

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum provides information about the π-electron system and the presence of chromophores. The bipyridine unit is a well-known chromophore, and its absorption spectrum is characterized by intense π→π* transitions. The presence of carboxylic acid groups can modulate these transitions.

For this compound in water, an absorption maximum (λmax) has been reported at 288 nm. chemicalbook.com This absorption is attributed to the π→π* transitions within the conjugated bipyridine system. In lanthanide(III) complexes of this ligand, the photophysical properties are of great interest, as the ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then luminesces. rsc.org A study on such complexes highlighted an efficient ligand-to-metal energy transfer. rsc.org While detailed photophysical data such as molar absorptivity (extinction coefficient), fluorescence quantum yields, and excited-state lifetimes for the free ligand are not extensively reported in the reviewed sources, these properties are crucial for understanding its behavior in photochemistry and materials science. For comparison, various substituted 2,2'-bipyridine derivatives have been studied for their photophysical properties, showing intense blue-to-green fluorescence with emission maxima in the range of 443–505 nm in THF solutions. nih.gov

Table 4: UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) | Reference |

| This compound | Water | 288 | ChemicalBook chemicalbook.com |

| Ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid | Not specified | ~300-550 | ResearchGate researchgate.net |

Electroanalytical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electroanalytical techniques, particularly cyclic voltammetry (CV), are employed to study the redox properties of molecules, i.e., their ability to be oxidized or reduced. The bipyridine moiety is known to be redox-active, capable of accepting electrons to form radical anions. The carboxylic acid groups, being electron-withdrawing, are expected to influence the reduction potential of the bipyridine core.

While the electrochemical behavior of this compound itself is not extensively detailed in the provided search results, studies on its metal complexes provide significant insights. For instance, in ruthenium-based water oxidation catalysts, the 2,2'-bipyridine-6,6'-dicarboxylate ligand influences the redox potentials of the ruthenium center. acs.org The electronic properties of the ligand backbone severely affect the Ru(III)/Ru(II) redox couple. acs.org In another study on ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid, irreversible ligand-based reductions at negative potentials were attributed to the deprotonation of the carboxylic acid groups, while subsequent reversible reactions were assigned to the reduction of the bipyridine rings. rsc.org This suggests that the free this compound would likely exhibit irreversible reduction waves associated with the acidic protons and reversible reductions of the bipyridine system at more negative potentials.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX) for Material Characterization

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface topography of a material. Energy-Dispersive X-ray Spectroscopy (EDAX or EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample.

These techniques are not typically used for the characterization of a pure, small organic molecule like this compound in its crystalline or powder form, as they provide morphological and elemental information rather than molecular structure. However, SEM and EDAX are invaluable for characterizing materials that incorporate this ligand, such as metal-organic frameworks (MOFs), polymers, or surface films.

For example, in a study of a rhenium coordination polyamide derived from a bipyridine-dicarboxylic acid, SEM was used to characterize the surface of a thin film of the polymer cast on a graphitic electrode. escholarship.org EDAX mapping was overlaid on the SEM image to show the atomic composition and distribution of elements across the film. escholarship.org Similarly, in the characterization of perovskite nanocrystals engineered with a 2,2'-bipyridine-4,4'-dicarboxylic acid ligand, SEM images revealed the cubic morphology of the nanocrystals, and EDAX analysis confirmed the presence of all the expected elements. rsc.org

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale structure of materials, including the size, shape, and arrangement of particles or macromolecules in solution or in the solid state. It is particularly well-suited for studying the formation and structure of supramolecular assemblies.

This compound is an excellent building block for creating ordered supramolecular structures, such as metal-organic frameworks (MOFs), due to its ability to coordinate with metal ions through both the nitrogen atoms of the bipyridine unit and the oxygen atoms of the carboxylate groups.

SAXS has been used extensively to study the in-situ formation and growth of MOFs. uu.nlresearchgate.net By monitoring the scattering patterns over time, researchers can gain insights into the nucleation and crystallization processes. For example, in situ SAXS studies on the crystallization of aluminum-based MOFs revealed the different growth mechanisms depending on the solvent used. researchgate.net Although these studies did not specifically use the 6,6'-isomer, the principles are directly applicable. The analysis of SAXS data can reveal the evolution of particle size, morphology, and internal structure during the self-assembly process, providing crucial information for controlling the synthesis of these advanced materials. uu.nl

Environmental and Biomedical Research Applications of 2,2 Bipyridine 6,6 Dicarboxylic Acid

Environmental Science

Study of Environmental Pollutants

While direct, extensive research on 2,2'-Bipyridine-6,6'-dicarboxylic acid for the explicit study of environmental pollutants is not widely detailed, its structural attributes are relevant to applications in environmental remediation. The bipyridine dicarboxylate structure is a key component in ruthenium-based molecular catalysts, known as Ru-bda complexes, which are highly effective for water oxidation. nih.govacs.org This process is fundamental to artificial photosynthesis and the generation of clean energy, as it provides the protons and electrons necessary for producing dihydrogen fuel from water. nih.gov The efficiency of these catalysts is crucial for developing sustainable energy systems that can mitigate environmental pollution from fossil fuels. researchgate.net

Furthermore, ligands similar to this compound, such as 2,2'-bipyridine-4,4'-dicarboxylic acid, are used to construct metal-organic frameworks (MOFs). frontiersin.org These porous materials have shown significant potential for environmental applications, including the adsorption of dye pollutants like Congo Red from wastewater, thereby addressing water contamination. frontiersin.org The ability of the bipyridine and carboxylic acid groups to form stable, porous structures with high surface area is key to this application. frontiersin.orgnih.gov

Actinide/Lanthanide Separation in Radioactive Waste Management

A significant environmental application of this compound lies in the management of radioactive waste, specifically in the separation of minor actinides (like americium) from lanthanides (like europium). This separation is a critical and challenging step in partitioning and transmutation strategies for nuclear waste, which aim to reduce the long-term radiotoxicity of spent nuclear fuel.

Derivatives of this compound, particularly its diamides, have been investigated as promising extracting agents for this purpose. These ligands demonstrate a high affinity and selectivity for actinide ions over lanthanide ions in highly acidic radioactive waste streams. The separation is typically achieved through solvent extraction processes where the bipyridine-based ligand selectively complexes with the actinide ions.

Research into various diamides of this acid has shown that their extraction properties and selectivity can be tuned by modifying the substituent groups on the amidic nitrogen. Studies have reported Am(III)/Ln(III) separation factors greater than 10 in high-acidity media, highlighting the potential of these compounds to improve the efficiency of nuclear waste reprocessing.

Medicinal Chemistry and Biological Research

Role in Drug Design and Development, particularly Metal-Based Drugs

This compound and its isomers serve as crucial ligands in the design of metal-based drugs. The two nitrogen atoms of the bipyridine core and the oxygen atoms from the two carboxylate groups can effectively chelate a central metal ion. This coordination stabilizes the metal center, often enhancing its therapeutic properties and stability under physiological conditions.

The incorporation of carboxylic acid groups into the bipyridine structure can significantly influence the biological activity of the resulting metal complexes. For instance, gold(III) complexes containing a bipyridine dicarboxylic acid ligand have been synthesized and evaluated for their cytotoxic properties. The bidentate nature of the ligand provides sufficient stabilization to the gold(III) ion, which otherwise has poor stability and rapid ligand substitution rates that would impede its medicinal application. Similarly, ruthenium(II) complexes incorporating this type of ligand have been developed, showing differences in DNA/protein binding affinity, antioxidant activity, and cytotoxicity based on the presence and position of the carboxylic acid groups.

Potential as Fluorescent Probes for Bioimaging

The photophysical properties of complexes formed with this compound make them promising candidates for fluorescent probes in bioimaging. When complexed with certain lanthanide ions, such as Europium(III) and Terbium(III), the ligand can efficiently transfer absorbed energy to the metal ion, which then emits light at its characteristic wavelength. This process, known as the "antenna effect," is the basis for highly sensitive luminescent probes.

A notable quantum yield has been observed for a complex of Europium with this compound in aqueous solution, indicating an efficient ligand-to-metal energy transfer. Such luminescent probes have potential applications in detecting specific biological molecules or ions. Related bipyridine ligands have been successfully used to create fluorescent indicators for biologically important ions like Zn(II), with applications in the imaging of prostate cells. The inherent fluorescence of the bipyridine structure and its ability to form stable complexes are key to these applications.

Investigation of Anticancer Properties and Apoptosis Induction

Complexes derived from this compound and its isomers have demonstrated significant potential as anticancer agents. Research has shown that metal complexes, particularly those with gold(III) and ruthenium(II), containing these ligands exhibit high cytotoxicity against various cancer cell lines.

Mechanistic studies have revealed that these compounds can induce cancer cell death through apoptosis. The process is often triggered by the accumulation of reactive oxygen species (ROS) within the cancer cells, which leads to mitochondrial membrane depolarization and initiates the apoptotic cascade. The effectiveness of these compounds is often significantly higher than that of established chemotherapy drugs like cisplatin.

| Compound/Complex | Cancer Cell Line | IC₅₀ Value | Key Findings |

|---|---|---|---|

| [Au(Bipydc)(DEDTC)]Cl₂ (Complex 2) | MCF-7 (Breast) | Tested at 1 µM and 5 µM | Induced a dose-dependent increase in apoptosis; total apoptosis reached 70.07% at 5 µM. |

| Gold(III) complexes with 2,2′-bipyridine-3,3′-dicarboxylic acid | A549 (Lung), HeLa (Cervical), MDA-231 (Breast), MCF-7 (Breast) | Activities ~25-fold higher than cisplatin | Demonstrated high cytotoxicity across multiple cancer cell lines. |

| 2,2′-bipyridine hydroxamic acid derivative (1A) | Cal27 (Head and Neck) | 19.36 µM | Inhibited cancer cell migration and induced ROS-mediated apoptosis. |

| NPS Derivatives (Bipyridine compounds) | HepG2 (Liver) | 71.43 ng/mL - 154.42 ng/mL | Impaired cell viability and induced apoptosis via ROS accumulation. |

Antimicrobial and Immunomodulatory Effects of Derivatives